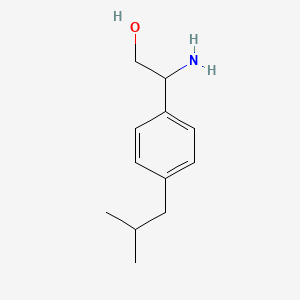
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is a compound that features a pyrrolidine ring substituted with a hydroxyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-imidazole: A simpler compound with similar imidazole functionality.
Pyrrolidin-3-ol: A compound with a similar pyrrolidine ring but lacking the imidazole moiety.
1-(1-methyl-1H-imidazol-2-yl)ethanol: A compound with a similar structure but with an ethanol group instead of a pyrrolidine ring.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H |
Clé InChI |
QYQKHJOFDHQZJF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N2CCC(C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


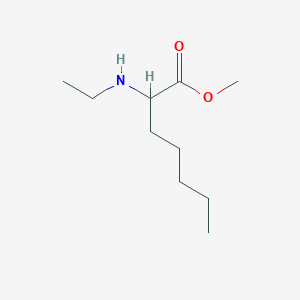
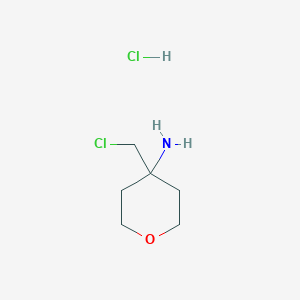
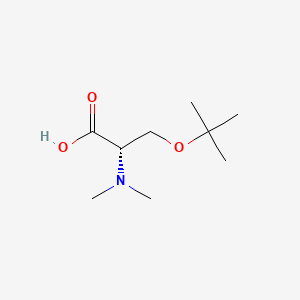

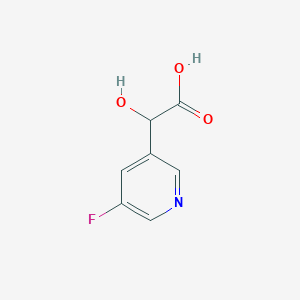
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
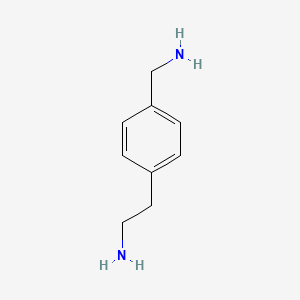
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
aminehydrochloride](/img/structure/B13518243.png)

![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)

